1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene

Vue d'ensemble

Description

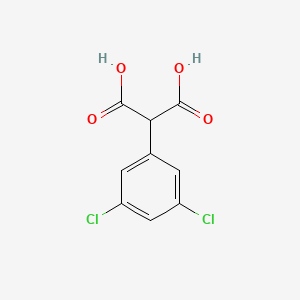

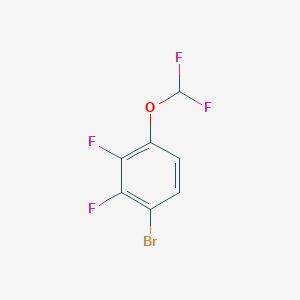

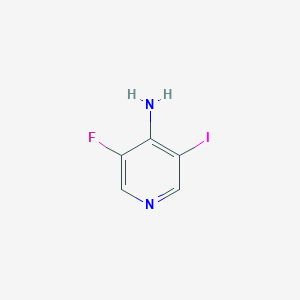

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is a chemical compound with the molecular formula C7H5BrF2O .

Synthesis Analysis

The synthesis of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene involves specific chemical reactions. Detailed experimental procedures and outcomes can be found in dedicated chemical databases.Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C7H5BrF2O. It has an average mass of 223.015 Da and a monoisotopic mass of 221.949173 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene are complex and can be found in specialized chemical databases .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C. Its enthalpy of vaporization is 42.4±3.0 kJ/mol, and it has a flash point of 92.6±8.8 °C. The index of refraction is 1.492 .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Properties

Advanced Arylation Techniques : Arylation methods using bromo and difluoromethoxy substituted benzenes, such as "1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene", enable the creation of complex organic molecules. These compounds serve as key intermediates in the synthesis of various organic materials, including pharmaceuticals and polymers. The literature reveals that such derivatives are instrumental in generating arynes for constructing naphthalenes through reactions with furan, showcasing their utility in synthesizing polycyclic aromatic compounds (Schlosser & Castagnetti, 2001).

Exploration of Molecular Interactions : Studies on bromo- and bromomethyl-substituted benzenes, including similar structures to "1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene", focus on understanding molecular interactions such as hydrogen bonding and halogen-halogen interactions. These interactions are crucial for the design of molecular assemblies and materials with tailored properties (Jones, Kuś, & Dix, 2012).

Photoluminescence Properties : The synthesis and characterization of bromo-substituted benzene derivatives have shed light on their photoluminescence properties, suggesting potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic materials. For instance, certain bromo-benzene derivatives exhibit aggregation-induced emission (AIE) characteristics, which are valuable for creating efficient, luminescent materials (Liang Zuo-qi, 2015).

Radiolabeling Applications : Bromo-benzene derivatives are also pivotal in radiolabeling techniques, serving as precursors for the synthesis of radiolabeled compounds. These are used in positron emission tomography (PET) imaging, providing tools for biomedical research and diagnostic applications (Namolingam, Luthra, Brady, & Pike, 2001).

Material Science and Engineering : The structural and electronic properties of bromo-benzene derivatives make them suitable for various applications in material science, such as the development of graphene nanoribbons and other nanomaterials with specific electronic properties (Patil, Uthaisar, Barone, & Fahlman, 2012).

Mécanisme D'action

Target of Action

This compound is a fluorinated building block used in the synthesis of various biochemical for proteomics research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene . These factors could include temperature, pH, presence of other chemicals, and specific characteristics of the biological system where the compound is used.

Safety and Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 93.0 °F (33.9 °C) in a closed cup. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGBPRYVSYSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)

![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)

![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)

![tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate](/img/structure/B1403774.png)

![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)

![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)